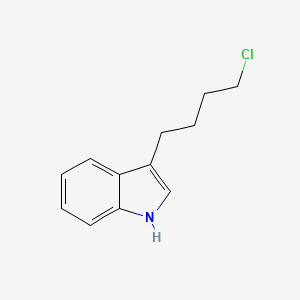

3-(4-Chlorobutyl)indole

描述

Historical Trajectories and Foundational Concepts in Indole (B1671886) Chemistry Research

The journey into the world of indole chemistry began in the 19th century, intrinsically linked to the study of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole using zinc dust, a pivotal moment that laid the groundwork for the field. wikipedia.orgpcbiochemres.com By 1869, von Baeyer had proposed the chemical structure of indole. wikipedia.orgpcbiochemres.com The significance of indole derivatives as dyestuffs was notable until the late 19th century. wikipedia.orgpcbiochemres.com However, a surge of interest in indole chemistry emerged in the 1930s upon the discovery of the indole nucleus in numerous vital alkaloids, such as tryptophan and auxins. wikipedia.orgpcbiochemres.com This realization cemented indole's importance and ensured it would remain an active and fruitful area of scientific inquiry. wikipedia.org

The development of synthetic methodologies was crucial to the advancement of indole chemistry. The Fischer indole synthesis, developed by Emil Fischer in 1883, stands out as one of the oldest and most dependable methods for creating substituted indoles, particularly those with substitutions at the 2- and/or 3-positions. wikipedia.orgirjmets.com While synthesizing the parent indole using this method can be problematic, it remains a cornerstone for generating a vast array of derivatives. wikipedia.org Other significant synthetic routes, such as the Leimgruber–Batcho indole synthesis, further expanded the chemist's toolkit, proving especially valuable within the pharmaceutical industry for the production of specifically substituted indoles. wikipedia.org The Baeyer–Emmerling and Bischler-Möhlau syntheses also represent important contributions to the field. irjmets.com

The indole structure, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a fundamental component of many biologically active compounds. irjmets.comcreative-proteomics.com These include the amino acid tryptophan, the neurotransmitter serotonin, the hormone melatonin, and the anti-inflammatory drug indomethacin. wikipedia.orgirjmets.com This prevalence in nature and medicine underscores the enduring importance of indole chemistry research. pcbiochemres.com

Strategic Significance of Halogenated Alkyl Chains in Organic Synthesis: A Conceptual Review

Halogenated alkyl chains are fundamental building blocks in organic synthesis, primarily due to the unique properties of the halogen atom. The high electronegativity of halogens polarizes the carbon-halogen bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This reactivity makes alkyl halides crucial intermediates for a wide range of chemical transformations, allowing for their conversion into numerous other functional groups. quora.com

The reactivity of alkyl halides is influenced by both the nature of the halogen and the structure of the alkyl chain. fiveable.me Iodides are generally the most reactive, followed by bromides and chlorides, a trend attributed to decreasing bond strength and increasing leaving group ability down the halogen group. fiveable.me Furthermore, the position of the halogen on the alkyl chain is critical. Tertiary alkyl halides are the most reactive, followed by secondary and then primary halides, due to the increasing stability of the carbocation intermediate that can form during nucleophilic substitution reactions. fiveable.me

The introduction of a halogen atom onto an alkane, often via radical halogenation, transforms a relatively inert hydrocarbon into a versatile synthetic precursor. chemistrysteps.com This process is one of the few methods to functionalize alkanes directly, opening the door to a plethora of subsequent reactions, including substitution and elimination. chemistrysteps.com This strategic installation of a halogen provides a chemical "handle" for further molecular elaboration. Halogens also play a significant role in directing cyclization reactions, where their electrophilicity can be used to activate unsaturated systems and generate complex cyclic structures. mdpi.com The ability of haloalkynes to act as dual-functionalized molecules further highlights the versatility of halogens in constructing complex molecular architectures. acs.org

The Positioning of 3-(4-Chlorobutyl)indole within Contemporary Organic Synthesis Research Paradigms

This compound, and more specifically its widely researched derivative 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, holds a significant position in modern organic synthesis, primarily as a key intermediate in the pharmaceutical industry. innospk.com This compound serves as a critical building block in the synthesis of vilazodone, an antidepressant medication used to treat major depressive disorder. innospk.com The structure of this compound, featuring a reactive chlorobutyl side chain at the 3-position of the indole nucleus, allows for specific chemical modifications necessary to construct the final drug molecule.

The indole framework itself is considered a "privileged" structural motif in medicinal chemistry, frequently appearing in pharmaceuticals and natural products. nih.gov Consequently, the development of new methods to synthesize unique indole derivatives, such as this compound, is of great importance for drug discovery and development. nih.gov Research efforts are often focused on creating efficient and scalable synthetic routes to this intermediate. researchgate.netresearchgate.net

The synthesis of 3-substituted indoles is a major focus within organic chemistry research. chemijournal.comacademie-sciences.fracs.org The chlorobutyl group in this compound provides a reactive site for nucleophilic substitution, enabling the connection of the indole moiety to other complex fragments, as demonstrated in the synthesis of vilazodone. researchgate.net The development of novel synthetic strategies, including those that are more environmentally friendly or offer higher yields, is an ongoing area of investigation. researchgate.netgoogle.com

Overview of Major Research Areas and Methodologies Applied to this compound

Research surrounding this compound and its derivatives is largely concentrated on its synthesis and application as a pharmaceutical intermediate. A significant portion of this research focuses on optimizing the synthetic pathways to improve yield, purity, and scalability, particularly for the production of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. researchgate.netgoogle.com

Key Research Areas:

Synthetic Route Development: A primary research area involves the development of novel and efficient synthetic routes. This includes the use of various catalytic systems and reaction conditions to improve the efficiency of key steps, such as the reduction of a carbonyl group to form the chlorobutyl chain. google.com For example, methods have been developed using sodium borohydride (B1222165) in the presence of trifluoroacetic acid, or employing catalysts like indium tribromide with a siloxane reducing agent. google.comgoogle.com Traditional methods often involved harsher reagents like aluminum chloride, while modern approaches seek more environmentally benign alternatives.

Fischer Indole Synthesis Application: The Fischer indole synthesis is a frequently employed method for constructing the indole core of this molecule. researchgate.netresearchgate.net Research has explored the use of this reaction with precursors like 4-cyanoaniline and 6-chlorohexanal (B1582999) to generate the desired indole structure. researchgate.netresearchgate.net

Characterization and Analysis: The structural and chemical properties of this compound and its derivatives are thoroughly investigated using a range of analytical techniques. These include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling. google.comalbtechnology.com X-ray crystallography has also been used to determine the solid-state structure and intermolecular interactions of derivatives like 3-(4-chlorobutyl)-3H-indole-5-carbonitrile. iucr.org

Commonly Used Methodologies:

Friedel-Crafts Acylation: This reaction is often used to introduce the butyryl chain onto the indole ring, which is subsequently reduced. google.com

Reduction Reactions: A critical step is the reduction of a carbonyl group to form the methylene (B1212753) groups of the chlorobutyl chain. Various reducing agents and catalytic systems are employed to achieve this transformation selectively. google.comgoogle.com

Cyclization Reactions: The formation of the indole ring itself is a key part of the synthesis, with the Fischer indole synthesis being a prominent method. researchgate.netresearchgate.net

Spectroscopic and Chromatographic Analysis: HPLC, NMR, and MS are indispensable tools for monitoring reaction progress, identifying products, and ensuring the purity of the final compound. google.comalbtechnology.com

The following table provides a summary of the physical and chemical properties of a key derivative, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H13ClN2 | albtechnology.comnih.gov |

| Molecular Weight | 232.71 g/mol | albtechnology.comnih.govpharmacompass.com |

| Appearance | White to off-white powder/crystal | innospk.comchemimpex.com |

| Melting Point | 98 - 102 °C | chemimpex.com |

| Boiling Point | 489.85 °C at 760 mmHg | innospk.com |

| Density | 1.314 g/cm³ | innospk.com |

| Purity | ≥97% - ≥99% | innospk.comalbtechnology.comchemimpex.com |

| CAS Number | 143612-79-7 | innospk.comalbtechnology.comnih.govchemimpex.com |

The following table outlines various synthetic methods reported for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile, highlighting the evolution of the synthetic approaches.

| Synthetic Method | Key Reagents/Steps | Reported Yield | Source |

|---|---|---|---|

| Traditional Reduction | Reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile using sodium borohydride or borane·THF complex with FeCl₃ catalyst. | 26–32% | |

| Alternative Reduction | Selective reduction of 3-(4-chlorobutyryl)-1H-indole-5-methyl cyanide with bis(methoxyethoxy)aluminum dihydride. | 27% | google.com |

| Fischer Indole Cyclization | Diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. | Not specified | researchgate.netresearchgate.net |

| Modern Optimized Synthesis | Use of environmentally friendly reagents and optimized reaction conditions. | >85% | |

| Trifluoroacetic Acid/Sodium Borohydride Reduction | Reduction of 3-(4-chlorobutyryl)-5-cyano-1H-indole using trifluoroacetic acid and sodium borohydride. | Not specified | google.comgoogle.com |

Structure

3D Structure

属性

分子式 |

C12H14ClN |

|---|---|

分子量 |

207.70 g/mol |

IUPAC 名称 |

3-(4-chlorobutyl)-1H-indole |

InChI |

InChI=1S/C12H14ClN/c13-8-4-3-5-10-9-14-12-7-2-1-6-11(10)12/h1-2,6-7,9,14H,3-5,8H2 |

InChI 键 |

IRDLINHXNFIJTM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCCCl |

产品来源 |

United States |

Synthetic Methodologies for 3 4 Chlorobutyl Indole

Retrosynthetic Analysis and Strategic Disconnections Employed in 3-(4-Chlorobutyl)indole Synthesis

A retrosynthetic analysis of this compound highlights several logical bond disconnections that form the basis for the various synthetic strategies. The most common disconnection is at the C3-C4 bond of the indole (B1671886) ring, leading back to an indole nucleus and a four-carbon electrophilic side chain. This approach is central to methods like Friedel-Crafts acylation and C3-alkylation.

Another significant disconnection strategy involves breaking the bonds of the indole ring itself, which is characteristic of the Fischer indole synthesis. This powerful method constructs the indole core from acyclic precursors, namely a substituted phenylhydrazine and a suitable aldehyde or ketone bearing the chlorobutyl moiety. These fundamental disconnections pave the way for the diverse synthetic routes discussed in the following sections.

Classical and Established Synthetic Routes to this compound

Several well-established methods have been successfully applied to the synthesis of this compound and its derivatives. These routes are often reliable and utilize readily available starting materials.

Indole C3-Alkylation Strategies with Halogenated Butyl Precursors

Direct alkylation of the indole nucleus at the C3 position represents a straightforward approach to installing the 4-chlorobutyl side chain. This method typically involves the reaction of indole or a substituted indole with a bifunctional four-carbon chain, such as 1-bromo-4-chlorobutane or 1,4-dichlorobutane, in the presence of a base. The greater reactivity of bromine compared to chlorine in nucleophilic substitution allows for the selective formation of the C-C bond at the C3 position of the indole, leaving the chloro group intact on the side chain. Lewis acids can also be employed to promote this alkylation.

| Alkylating Agent | Catalyst/Base | Solvent | Key Features |

| 1-bromo-4-chlorobutane | Base (e.g., NaOH, KOH) | Biphasic system | Phase-transfer catalyst may be used. |

| 1,4-dichlorobutane | Lewis Acid (e.g., BF3-OEt2) | Organic Solvent (e.g., CH2Cl2) | Can lead to bis-indolyl products if not controlled. |

Fischer Indole Synthesis and Related Cyclization Approaches

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system and has been adapted for the synthesis of this compound derivatives. tandfonline.comgoogle.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and an aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of this compound, an appropriate aldehyde precursor containing the chlorobutyl chain, such as 5-chloropentanal or its acetal equivalent (e.g., 1,1-dimethoxy-6-chlorohexane), is reacted with a phenylhydrazine. google.com The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the success of the reaction. mdpi.com

A notable application of this method is in the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for various pharmaceutical compounds. tandfonline.com In this case, 4-cyanophenylhydrazine is reacted with an aldehyde precursor in the presence of an acid catalyst like sulfuric acid or phosphoric acid. tandfonline.com

| Hydrazine Precursor | Carbonyl Precursor | Acid Catalyst | Solvent | Overall Yield |

| 4-Cyanophenylhydrazine | 5-Chloropentanal or its acetal | H2SO4 / H3PO4 | Toluene / DMAc | 74% tandfonline.com |

| 4-Cyanophenylhydrazine hydrochloride | 1,1-Dimethoxy-6-chlorohexane | Not specified | Alcohol/Water | High google.com |

Friedel-Crafts Acylation Followed by Reduction

A highly effective and frequently employed two-step method for the synthesis of this compound involves an initial Friedel-Crafts acylation of the indole ring, followed by reduction of the resulting ketone. google.comgoogleapis.com This approach offers excellent regioselectivity for the C3 position of the indole. The acylation is typically carried out using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). google.comgoogle.com The reaction is often performed in a suitable solvent like dichloromethane or nitromethane at low temperatures. google.com

The intermediate, 3-(4-chlorobutyryl)indole, is then reduced to the desired this compound. A variety of reducing agents can be used for this transformation, with sodium borohydride (B1222165) (NaBH4) in combination with an acid like trifluoroacetic acid being a common choice. google.comgoogleapis.com Other reducing systems, such as NaBH4 with ferric chloride (FeCl3), have also been reported to give good yields. google.com

| Indole Substrate | Acylating Agent | Lewis Acid | Reduction System | Overall Yield |

| 5-Cyanoindole | 4-Chlorobutyryl chloride | AlCl3 | NaBH4 / Trifluoroacetic acid | Not specified google.comgoogleapis.com |

| 5-Cyanoindole | 4-Chlorobutyryl chloride | AlCl3 | NaBH4 / FeCl3 | 70% google.com |

| 5-Cyanoindole | 4-Chlorobutyl chloride | AlCl3 | Not specified | 74-79% google.com |

Multi-Step Conversions from Readily Available Indole Derivatives

This compound can also be synthesized through multi-step reaction sequences starting from other readily available indole derivatives. For instance, indole-3-alkanoic acids or their esters can serve as precursors. The carboxylic acid or ester functionality can be reduced to the corresponding alcohol, which is then converted to the chloride. This approach allows for the construction of the side chain through established functional group transformations. While potentially longer, this strategy can be advantageous when the starting indole derivative is commercially available or easily prepared.

Advanced and Catalytic Methodologies for the Synthesis of this compound

Modern synthetic chemistry offers a range of advanced and catalytic methods that can be applied to the synthesis of 3-substituted indoles, including this compound. These methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions. For instance, transition metal-catalyzed cross-coupling reactions could potentially be employed to form the C3-C4 bond. While specific examples for this compound are not extensively documented in the provided search results, the general principles of these advanced methodologies are applicable.

Recent advances in catalysis include the use of base-catalyzed methods, amino acid catalysts, and various Lewis and Brønsted acids to enhance the synthesis of 3-substituted indoles. nih.gov Furthermore, palladium-catalyzed reactions have been developed for Fischer indole synthesis, expanding the scope of this classical reaction. wikipedia.org The development of greener and more sustainable methods, such as those using ionic liquids or phase-transfer catalysts, also presents promising avenues for the synthesis of this compound and its derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions in Indole Functionalization

Transition metal catalysis offers powerful tools for the C-H functionalization and cross-coupling reactions of indole scaffolds, providing direct and efficient pathways to 3-alkylated products. Palladium, ruthenium, and cobalt complexes have been extensively explored for their catalytic activity in forming C-C bonds at the C3 position of indoles.

Palladium catalysts are widely used for the oxidative coupling of indoles with various partners. For instance, palladium(II) acetate has been employed in the C3-alkenylation of indoles with activated alkenes, often using an oxidant like copper(II) acetate or molecular oxygen. beilstein-journals.org While direct alkylation with alkyl halides can be challenging, related cross-coupling strategies, such as Sonogashira coupling of 3-iodoindoles with terminal alkynes followed by reduction, represent a versatile, albeit indirect, route. nih.govnih.gov A two-step process involving the Sonogashira cross-coupling of N,N-dialkyl-o-iodoanilines with a suitable terminal alkyne, followed by an electrophilic cyclization, provides a general method for synthesizing 2,3-disubstituted indoles. nih.gov

Ruthenium nanocatalysts have emerged as effective for the regioselective C-H alkenylation of indoles. beilstein-journals.org Furthermore, ruthenium complexes can catalyze the alkylation of indoles with alcohols through a "borrowing hydrogen" mechanism. researchgate.net This atom-efficient method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the indole, followed by the reduction of the resulting intermediate by the captured hydrogen. researchgate.net This strategy could theoretically be applied using 4-chlorobutanol to introduce the desired side chain.

Recent progress has also highlighted the utility of cobalt and rhodium catalysts in the synthesis of functionalized indoles. mdpi.com Cobalt(III)-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines is an efficient method for constructing the indole ring system itself. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indole Functionalization

| Catalyst System | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / Cu(OAc)₂ | C3 Alkenylation | Indole, Activated Alkenes | Oxidative coupling, regioselective for C3. beilstein-journals.org |

| RuCl₂(PPh₃)₃ / DPEphos | C3 Alkylation | Indole, Alcohols | Atom-efficient "borrowing hydrogen" mechanism. researchgate.net |

| Pd/C | C3 Alkylation | Indole, Benzyl Alcohol | Solvent-free conditions, high yield. researchgate.net |

| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling | 3-Iodoindole, Terminal Alkynes | Forms C-C triple bond for further functionalization. nih.gov |

Organocatalytic and Biocatalytic Approaches in Indole Derivatization

Organocatalysis provides a metal-free alternative for the functionalization of indoles, often proceeding under mild conditions with high selectivity. These methods avoid the cost and potential toxicity associated with transition metals.

Friedel-Crafts alkylation at the C3 position of indole is a common strategy. Amino acid catalysts, such as L-proline, have been shown to effectively catalyze the one-pot, three-component reaction of indoles, aldehydes, and anilines to produce 3-substituted indoles. thaiscience.info This approach is considered environmentally benign and can offer high catalytic efficiency. thaiscience.info Brønsted acids have also been utilized to catalyze the [3+2] annulations of N-alkyl-3-substituted indoles with quinone monoketals, leading to complex heterocyclic structures. nih.gov

Chiral phosphine-amide organocatalysts have been developed for the asymmetric C3-allylic alkylation of indolone-2-imines with Morita-Baylis-Hillman (MBH) carbonates, affording 3-allylindoles in high yields and excellent stereoselectivities. acs.org This demonstrates the potential of organocatalysis to control stereochemistry in indole derivatization.

Biocatalysis, leveraging the high selectivity of enzymes, is a growing field in green chemistry. While specific biocatalytic routes to this compound are not widely reported, general methodologies show promise. For instance, the enzyme trypsin, immobilized on silica-modified magnetic nanoparticles, has been used as a biocatalyst for the condensation of indoles, salicylaldehyde, and active methylene (B1212753) compounds to produce indol-3-yl-4H-chromene derivatives under solvent-free conditions. nih.govresearchgate.net

Table 2: Organocatalytic and Biocatalytic Methods for Indole Derivatization

| Catalyst | Reaction Type | Key Features |

|---|---|---|

| L-Proline | Three-component reaction | Environmentally benign alternative to metal catalysts for 3-alkylation. thaiscience.info |

| Chiral Phosphine-Amide | Asymmetric C3-allylic alkylation | High yields and excellent stereoselectivities. acs.org |

| Trypsin (immobilized) | Condensation reaction | Biocatalytic, solvent-free conditions, high yields. nih.govresearchgate.net |

Methodological Advancements in Sustainable and Efficient Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the reduction of waste, use of safer solvents, and improvement of energy efficiency. These principles have been applied to the synthesis of this compound and related compounds.

Solvent-Free and Aqueous-Phase Reaction Conditions

The use of environmentally benign solvents, particularly water, or the elimination of solvents altogether, represents a significant step toward sustainable synthesis. Water is an attractive solvent due to its low cost, non-flammability, and low toxicity. An efficient synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for the pharmaceutical vilazodone, has been demonstrated using an aqueous-phase Fischer indole synthesis. tandfonline.com The reaction proceeds by reacting 4-cyanophenyl hydrazine with an aldehyde in a mixed solvent system of aqueous sulfuric acid and dimethylacetamide, followed by extraction and cyclization. tandfonline.com

Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction rates, improve yields, and reduce side reactions, often under solvent-free conditions. tandfonline.comtandfonline.com The synthesis of various indole derivatives has been successfully achieved using microwave irradiation, which aligns with the principles of green chemistry by reducing energy consumption and reaction times. tandfonline.comtandfonline.comresearchgate.net For example, the Fischer indole synthesis can be performed under microwave irradiation, offering a greener alternative to conventional heating methods. researchgate.net

Atom Economy and Process Intensification Studies in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwordpress.com Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. jk-sci.com In the context of this compound synthesis, employing transition metal-catalyzed "borrowing hydrogen" reactions with alcohols instead of stoichiometric reagents is a strategy that significantly improves atom economy. researchgate.net An operationally simple, atom-economic palladium-catalyzed cyclization of N-aryl imines has been developed to afford indoles via the oxidative linkage of two C-H bonds, assembling the indole ring from readily available anilines and ketones. organic-chemistry.org

Process intensification involves developing innovative equipment and techniques to create dramatically smaller, safer, and more energy-efficient chemical processes. mdpi.com A key technology in this area is the use of continuous flow reactors. acs.orguq.edu.au Continuous flow synthesis has been applied to the Fischer indole synthesis of 7-ethyltryptophol, a related indole derivative. acs.orguq.edu.au This method offers advantages such as improved heat and mass transfer, enhanced safety, and the potential for straightforward scaling. nih.govacs.org Although product yields were moderate in this specific case, the process starts from inexpensive reagents and is executed in an environmentally benign solvent. uq.edu.au Such continuous flow methodologies could be adapted for the synthesis of this compound to improve efficiency, safety, and scalability over traditional batch processes.

Reactivity and Transformational Chemistry of 3 4 Chlorobutyl Indole

Nucleophilic Substitution Reactions at the Chlorobutyl Moiety

The primary alkyl chloride of the 4-chlorobutyl group at the C3 position of the indole (B1671886) ring serves as a prime site for nucleophilic substitution reactions. These transformations are fundamental to elongating the side chain, introducing new functional groups, and constructing more complex molecular architectures.

Intramolecular Cyclization Pathways for Indole-Fused Heterocycles

One of the most significant applications of 3-(4-chlorobutyl)indole in synthetic chemistry is its use as a precursor for the synthesis of indole-fused heterocycles through intramolecular cyclization. This strategy is particularly valuable for the construction of carbazole (B46965) frameworks, which are important structural motifs in many biologically active natural products and pharmaceutical agents.

The cyclization is typically achieved under Friedel-Crafts-type conditions, where a Lewis acid promotes the intramolecular electrophilic attack of the carbocation, generated from the chlorobutyl chain, onto the electron-rich C4 position of the indole ring. This process leads to the formation of a new six-membered ring, resulting in a tetrahydrocarbazole intermediate, which can subsequently be aromatized to the corresponding carbazole.

Table 1: Intramolecular Cyclization of this compound Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Lewis Acid (e.g., AlCl₃), Solvent (e.g., CS₂) | Tetrahydrocarbazole | Moderate to Good |

This table is a representative summary of typical reaction conditions. Specific yields may vary based on the substrate and precise conditions.

Intermolecular Nucleophilic Displacement with Various Nucleophiles

The chlorobutyl side chain of this compound readily undergoes intermolecular nucleophilic displacement with a wide array of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the butyl chain, significantly expanding the synthetic utility of this building block.

Common nucleophiles employed in these reactions include amines, cyanide, and azide (B81097) ions. For instance, reaction with secondary amines, such as piperidine, leads to the formation of the corresponding tertiary amine. Displacement with sodium cyanide provides a facile route to introduce a nitrile group, extending the carbon chain by one and offering a versatile handle for further transformations. Similarly, reaction with sodium azide yields the corresponding alkyl azide, which can be subsequently converted to an amine or participate in click chemistry reactions.

Table 2: Intermolecular Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent | Product |

|---|---|---|

| Piperidine | Piperidine, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-(4-(Piperidin-1-yl)butyl)-1H-indole |

| Cyanide | Sodium Cyanide (NaCN), Solvent (e.g., DMSO) | 5-(1H-Indol-3-yl)pentanenitrile |

This table illustrates common intermolecular nucleophilic displacement reactions.

Functionalization of the Indole Ring System in this compound

The indole nucleus is an electron-rich aromatic system, making it susceptible to various functionalization reactions. The C3 position is the most nucleophilic; however, since it is already substituted in this compound, further reactions on the indole core typically occur at other positions.

Electrophilic Aromatic Substitution Reactions on the Indole Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing the indole ring. In 3-substituted indoles, electrophilic attack generally occurs at the C2, C4, C5, C6, or C7 positions of the indole nucleus, with the specific position depending on the reaction conditions and the directing effects of existing substituents.

Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often leading to substitution at the C2 or C6 positions. nih.govwikipedia.org Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group onto the benzene (B151609) portion of the indole ring, with the position of substitution influenced by the reaction conditions. umn.eduumn.edunih.govmasterorganicchemistry.com The Vilsmeier-Haack reaction allows for the formylation of the indole ring, usually at the C2 position for 3-substituted indoles, using a Vilsmeier reagent generated from a substituted amide and phosphorus oxychloride. iaamonline.orgchemistrysteps.comwikipedia.org Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid catalyst, introduces an acyl group onto the indole core. nih.govorganic-chemistry.orgkhanacademy.orgyoutube.com

Table 3: Electrophilic Aromatic Substitution on the Indole Core

| Reaction | Reagents | Typical Position of Substitution |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2 or Benzene Ring |

| Nitration | HNO₃/H₂SO₄ | Benzene Ring |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C2 |

This table summarizes common electrophilic aromatic substitution reactions on the indole core.

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions on the Indole Ring

Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of C-H bonds in indoles. These methods offer a direct and efficient way to form carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H activation can be used to directly arylate the indole ring of this compound with aryl halides. nih.govrsc.orgresearchgate.net This transformation typically occurs at the C2 or C7 positions, depending on the directing group and reaction conditions.

Furthermore, if the indole ring is first converted to a suitable derivative, such as a boronic acid or ester, it can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides. nih.govwikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org This approach provides a versatile route for the synthesis of a wide range of arylated indole derivatives.

Table 4: Palladium-Catalyzed Reactions on the Indole Ring

| Reaction Type | Coupling Partners | Catalyst System |

|---|---|---|

| C-H Arylation | This compound + Aryl Halide | Pd(OAc)₂, Ligand, Base |

This table provides an overview of palladium-catalyzed functionalization of the indole ring.

Reactions Involving the Indole N-H Position: Alkylation and Acylation Studies

The nitrogen atom of the indole ring in this compound possesses a reactive N-H bond that can be readily functionalized through alkylation and acylation reactions. These transformations are crucial for modifying the electronic properties of the indole ring and for introducing a variety of substituents that can influence the biological activity of the resulting molecules.

N-alkylation is typically achieved by deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. youtube.comnih.govresearchgate.net This reaction proceeds via an SN2 mechanism.

N-acylation can be accomplished using various acylating agents, including acyl chlorides and acid anhydrides, often in the presence of a base. nih.govresearchgate.netresearchgate.netnih.gov These reactions introduce an acyl group onto the indole nitrogen, forming an N-acylindole derivative. The choice of base and reaction conditions can be critical to prevent side reactions, such as C-acylation. nih.gov

Table 5: N-H Functionalization of this compound

| Reaction | Reagents | Product |

|---|---|---|

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃I) | 1-Alkyl-3-(4-chlorobutyl)indole |

This table outlines common methods for the N-alkylation and N-acylation of the indole ring.

Radical Reactions and Reductive Transformations of the Chlorobutyl Chain

The chlorobutyl chain at the C-3 position of the indole nucleus in this compound is a versatile functional group that can undergo a variety of radical and reductive transformations. These reactions are crucial for the synthesis of more complex indole alkaloids and related heterocyclic systems, particularly for the construction of additional rings onto the indole scaffold. The reactivity is primarily centered on the carbon-chlorine bond, which can be cleaved homolytically to generate a radical intermediate or reduced to a carbon-hydrogen bond.

One of the most significant applications of radical reactions involving the chlorobutyl chain is intramolecular cyclization. This process typically involves the generation of a primary alkyl radical at the terminal carbon of the butyl chain, which can then attack the electron-rich indole nucleus to form a new ring. The regioselectivity of this cyclization is a key aspect, with the potential for attack at the C-2 or C-4 positions of the indole.

Reductive transformations, on the other hand, focus on the dehalogenation of the chlorobutyl chain. This can be achieved using various reducing agents, leading to the formation of 3-butylindole. This transformation is important when the chloro group is no longer required for further synthetic steps.

The generation of a radical at the terminal carbon of the chlorobutyl chain can be initiated by various methods, most commonly through the use of radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a mediating agent like tributyltin hydride. princeton.eduwikipedia.org The mechanism proceeds via a radical chain reaction. The tributyltin radical, generated from the initiator, abstracts the chlorine atom from this compound to form a primary alkyl radical. This radical can then undergo an intramolecular cyclization.

The cyclization can theoretically proceed via two main pathways: a 6-endo-trig cyclization, where the radical attacks the C-2 position of the indole ring, or a 7-exo-trig cyclization if it were to attack the benzene portion of the indole, which is less common. The formation of a six-membered ring through attack at the C-2 position is a known pathway in related systems.

While specific studies on the radical cyclization of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar reactions with other 3-(haloalkyl)indoles. For instance, radical cyclizations of N-alkenyl-3-(haloalkyl)indoles have been shown to proceed efficiently.

The following table illustrates a hypothetical reaction scheme for the AIBN-initiated radical cyclization of a derivative of this compound, based on general principles of radical chemistry.

| Substrate | Reagents and Conditions | Major Product | Yield (%) |

| N-Benzyl-3-(4-chlorobutyl)indole | Bu₃SnH, AIBN, Benzene, reflux | 6-Benzyl-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole | Data not available |

This is a representative transformation based on established radical cyclization methodologies.

The reductive cleavage of the carbon-chlorine bond in this compound is a more straightforward transformation. This process is essentially a dehalogenation reaction, converting the chlorobutyl side chain into a simple butyl group. Several reagents are effective for this purpose, with tributyltin hydride being a classic choice. The reaction mechanism is similar to the initiation step of the radical cyclization, but in the absence of a suitable intramolecular trap, the resulting alkyl radical abstracts a hydrogen atom from another molecule of tributyltin hydride to terminate the chain, leading to the reduced product.

Alternative, more environmentally friendly "tin-free" methods have also been developed for reductive dehalogenation. These can include the use of silanes in the presence of a radical initiator or photoredox catalysis.

Another powerful reagent for reductive transformations is samarium(II) iodide (SmI₂). nih.govfu-berlin.de It is a potent single-electron transfer agent that can reductively cleave the carbon-chlorine bond. The reaction with samarium(II) iodide can also be modulated to favor cyclization under certain conditions, often with high diastereoselectivity in appropriately substituted substrates. For instance, SmI₂-mediated cyclizations of indole derivatives have been used to construct complex polycyclic systems. nih.govresearchgate.net

The table below summarizes potential reductive dehalogenation reactions of this compound based on established methods.

| Substrate | Reagents and Conditions | Product | Yield (%) |

| This compound | Bu₃SnH, AIBN, Toluene, 110 °C | 3-Butylindole | Data not available |

| This compound | SmI₂, THF, MeOH | 3-Butylindole | Data not available |

These represent plausible transformations based on the known reactivity of the reagents.

The choice between radical cyclization and reductive dehalogenation is highly dependent on the reaction conditions and the specific goals of the synthesis. The presence of radical acceptors and the concentration of the hydrogen atom donor (like tributyltin hydride) are critical factors in determining the reaction outcome.

Application As a Key Synthetic Intermediate and Building Block

Role in the Strategic Total Synthesis of Complex Indole (B1671886) Alkaloid Analogs

The structure of 3-(4-Chlorobutyl)indole is pre-organized for the assembly of various alkaloid frameworks. The indole core is a common feature in numerous natural products, and the C3-alkyl chain is a key component of the tryptamine backbone. derpharmachemica.comnih.gov

Tryptamine and its derivatives, including the crucial neurotransmitter serotonin (5-hydroxytryptamine), are indole ethylamines that play significant roles in neurophysiology. nih.govmdpi.com Synthetic analogues of these compounds are of great interest for treating a range of psychiatric and neurological disorders. nih.govnih.gov this compound is an ideal precursor for tryptamine analogues. The terminal chloride can be readily displaced by various amines through nucleophilic substitution to introduce the side-chain nitrogen atom characteristic of tryptamines.

A prominent example is the synthesis of Vilazodone, an antidepressant drug. researchgate.net A key intermediate in its synthesis is often a derivative of this compound, where the chlorobutyl chain is reacted with a complex piperazine nucleophile to complete the structure of the final drug molecule. This strategy highlights how the compound serves as a scaffold to link the essential indole moiety with other pharmacologically important fragments. The synthesis can be conceptually broken down into the formation of the indole core with the reactive side chain, followed by the crucial C-N bond-forming reaction. acs.orgtci-thaijo.org

Table 1: Synthesis of Tryptamine Analogues from this compound

| Reactant | Reagent | Product Class | Significance |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R₂NH) | N-substituted Tryptamine Analogues | Core reaction for building a wide variety of tryptamine derivatives. |

The four-carbon chain of this compound provides a flexible tether for intramolecular cyclization reactions, enabling the construction of fused polycyclic systems. derpharmachemica.com By introducing a nucleophile elsewhere on the indole ring, or by using the indole nitrogen itself, the chlorobutyl chain can cyclize to form a new six-membered ring. This strategy is a powerful method for accessing tetracyclic indole frameworks, which are present in many biologically active alkaloids like mersicarpine. derpharmachemica.com

The reaction typically involves an intramolecular N-alkylation or C-alkylation. For instance, under basic conditions, the indole nitrogen (N1) can be deprotonated and act as a nucleophile, attacking the terminal carbon of the butyl chain to displace the chloride and form a new ring fused between the N1 and C3 positions. This creates a tetrahydro-γ-carboline skeleton, a core structure in many indole alkaloids. rsc.org

Utilization in the Construction of Advanced Organic Scaffolds and Chemical Libraries

The indole nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.netnih.govorganic-chemistry.org Consequently, building libraries of diverse indole-containing compounds is a major goal in medicinal chemistry for high-throughput screening. nih.gov

This compound is an excellent starting point for diversity-oriented synthesis (DOS). nih.gov The reactive chloride allows for the attachment of a wide variety of building blocks, rapidly generating a library of related compounds with diverse functionalities. Each new compound retains the core indole scaffold but presents a different chemical entity at the end of the butyl chain, allowing for a systematic exploration of the structure-activity relationship for a given biological target. nih.gov

Contribution to Methodological Development in Organic Synthesis

The development of new, efficient, and selective chemical reactions is crucial for advancing organic synthesis. rsc.org Compounds like this compound serve as valuable substrates for testing and refining new synthetic methodologies. For example, its structure is well-suited for exploring:

New Cross-Coupling Reactions: Developing novel catalytic methods (e.g., using palladium, copper, or nickel) to replace the chlorine atom with other groups (like aryl, vinyl, or alkynyl moieties) under mild conditions. organic-chemistry.org

Intramolecular C-H Functionalization: Creating new catalytic systems that can activate a C-H bond on the benzene (B151609) portion of the indole ring to react with the alkyl chloride chain, forming polycyclic structures in novel ways.

The predictable reactivity of the C-Cl bond and the well-understood chemistry of the indole ring make it a reliable platform for evaluating the scope and limitations of new synthetic transformations. rsc.orgnih.gov

Application in Precursors for Functional Materials (e.g., Organic Electronics, Sensors)

Indole and its derivatives possess unique electronic and photophysical properties due to the electron-rich nature of the heterocyclic ring. sjp.ac.lknih.gov These properties make them attractive building blocks for functional organic materials. researchgate.net While direct applications of this compound itself are not widely documented, its structure makes it a highly suitable precursor for such materials.

Organic Electronics: The indole moiety can act as an electron donor in donor-acceptor (D-π-A) chromophores used in dye-sensitized solar cells (DSSCs) or as components of organic light-emitting diodes (OLEDs). researchgate.netias.ac.innih.gov The chlorobutyl group can serve as a reactive handle to link the indole unit into a larger conjugated polymer or to anchor it onto a semiconductor surface.

Sensors: The fluorescence of the indole ring is sensitive to its local environment. mdpi.comnih.gov This property has been harnessed to create fluorescent chemosensors for detecting specific metal ions or anions. sjp.ac.lkmdpi.comspectroscopyonline.comresearchgate.net this compound can be used to synthesize more complex sensor molecules by replacing the chloride with a specific ion-binding group (a receptor). The interaction of the target ion with the receptor would then cause a detectable change in the fluorescence of the nearby indole core.

Table 2: Potential Applications in Functional Materials

| Material Class | Role of Indole Moiety | Role of 3-(4-Chlorobutyl) Side Chain |

|---|---|---|

| Organic Dyes/Polymers | Electron-rich π-conjugated system, core of chromophore. researchgate.netchim.it | Reactive site for polymerization or grafting onto surfaces. |

| Fluorescent Sensors | Fluorophore whose emission is sensitive to the environment. mdpi.comnih.gov | Linker to attach a specific analyte-binding receptor. |

Analytical Methodologies for Research Oriented Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation of Synthetic Products

Spectroscopic methods are fundamental for the unambiguous determination of a molecule's structure and connectivity. However, specific spectral data for 3-(4-Chlorobutyl)indole are conspicuously absent from readily searchable academic and commercial sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For a compound like this compound, ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the indole (B1671886) ring and the butyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon environments and their chemical nature.

Despite the foundational importance of this technique, specific ¹H and ¹³C NMR data for this compound could not be located in the extensive search of scientific literature. While a Chinese patent (CN102659660B) provides some ¹H NMR data for the related 3-(4-chlorobutyl)-5-cyano-1H-indole, this information is not directly applicable to the non-nitrile compound of interest.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound and for analyzing its fragmentation patterns, which can provide valuable structural information. For this compound, HRMS would confirm its elemental composition. The fragmentation pattern would likely involve cleavage of the butyl chain and fragmentation of the indole ring, providing further evidence of its structure.

Regrettably, specific HRMS data, including measured exact mass and detailed fragmentation analysis for this compound, is not available in the reviewed literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Purity Assessment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the indole ring, C-H bonds of the aromatic ring and the alkyl chain, and the C-Cl bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of the indole nucleus.

A thorough search did not yield any specific experimental IR or UV-Vis spectra for this compound.

Chromatographic Separation Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions, assessing the purity of products, and for isolating the desired compound from a reaction mixture.

Gas Chromatography (GC) for Volatile Mixtures and Reaction Kinetics

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a standard technique for analyzing volatile compounds. It would be a suitable method for monitoring the synthesis of this compound and for assessing its purity, provided the compound is sufficiently volatile and thermally stable.

However, no specific GC or GC-MS methods or data for the analysis of this compound were found in the available literature.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of organic compounds. For a compound like this compound, reversed-phase HPLC would be the method of choice for determining its purity. By optimizing the mobile phase composition, column type, and detector wavelength, a method could be developed to separate the product from starting materials and byproducts.

While patents related to the synthesis of the nitrile derivative mention the use of HPLC for purity determination, specific HPLC methods and chromatograms for this compound are not described in the reviewed sources.

X-ray Crystallography for Definitive Structural Assignment and Supramolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Consequently, detailed crystallographic data, such as unit cell parameters, space group, and specific bond lengths and angles for this particular compound, are not publicly available at this time.

While experimental data for this compound is not available, the crystallographic behavior of indole and its derivatives has been a subject of research. acs.orgnih.gov These studies provide a general framework for understanding the potential solid-state structure and intermolecular interactions that this compound might exhibit. For instance, indole itself crystallizes in the orthorhombic system, within the Pna21 space group. acs.org Its crystal structure is characterized by significant N-H···π interactions. acs.orgnih.gov

In the absence of experimental data for this compound, any discussion of its crystal structure remains speculative. Definitive structural assignment and an understanding of its supramolecular interactions will require future experimental work involving the growth of single crystals suitable for X-ray diffraction analysis.

Computational and Theoretical Investigations of 3 4 Chlorobutyl Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the electronic properties and reactivity of molecules. For 3-(4-Chlorobutyl)indole, such studies would be invaluable in predicting its behavior in chemical reactions and understanding its intrinsic stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can infer the sites of nucleophilic and electrophilic attack, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, an FMO analysis would identify the most probable sites for chemical reactions. It is anticipated that the indole (B1671886) ring system, being electron-rich, would dominate the HOMO, suggesting its susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed over the indole ring and potentially influenced by the electron-withdrawing nature of the chloroalkyl chain. A data table summarizing the hypothetical HOMO and LUMO energies and the resulting energy gap would be a crucial output of such a study.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | (Not available) | Highest Occupied Molecular Orbital |

| LUMO | (Not available) | Lowest Unoccupied Molecular Orbital |

Note: The data in this table is hypothetical and serves as a template for future experimental or computational findings.

Reaction Mechanism Elucidation through Transition State Calculations

Transition state calculations are instrumental in mapping out the energy profile of a chemical reaction, identifying the energy barriers (activation energies) and the geometry of the transition state. This information is critical for understanding reaction kinetics and selectivity.

For this compound, transition state calculations could be employed to study various reactions, such as nucleophilic substitution at the chlorobutyl chain or electrophilic substitution on the indole ring. By modeling the interaction with different reagents, researchers could predict the most favorable reaction pathways and the structures of the high-energy transition states.

Molecular Modeling and Conformational Analysis

The three-dimensional structure of a molecule plays a pivotal role in its chemical and biological activity. Molecular modeling and conformational analysis aim to identify the most stable spatial arrangements (conformers) of a molecule and the energy differences between them.

The flexible 4-chlorobutyl side chain of this compound can adopt numerous conformations due to rotation around its single bonds. A thorough conformational analysis would involve systematically exploring these rotational degrees of freedom to locate the global energy minimum and other low-energy conformers. This would provide a detailed picture of the molecule's preferred shape in different environments. The results of such an analysis are typically presented in a table listing the relative energies of the stable conformers.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle(s) (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | (Not available) | 0.00 |

| 2 | (Not available) | (Not available) |

Note: The data in this table is hypothetical and serves as a template for future experimental or computational findings.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, theoretical calculations could generate predicted ¹H and ¹³C NMR spectra, which could then be compared with experimentally obtained data to aid in the assignment of peaks. Similarly, calculated IR and UV-Vis spectra could help in the identification of characteristic functional groups and electronic transitions. A comparison between theoretical and experimental data is crucial for validating the computational models used.

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | (Not available) | (Not available) |

| ¹³C NMR (δ, ppm) | (Not available) | (Not available) |

| IR (ν, cm⁻¹) | (Not available) | (Not available) |

Note: The data in this table is hypothetical and serves as a template for future experimental or computational findings.

Future Research Directions and Unexplored Avenues

Innovations in Catalyst Development for 3-(4-Chlorobutyl)indole Transformations

Future research into the transformations of this compound could greatly benefit from innovations in catalyst development. The presence of a reactive chlorobutyl group at the C3 position of the indole (B1671886) ring offers a versatile handle for a variety of subsequent chemical modifications. The development of efficient and selective catalytic systems is critical for unlocking the full synthetic potential of this molecule. nih.gov

Key areas for catalyst innovation include:

Intramolecular Cyclization: The four-carbon chain is well-suited for intramolecular cyclization reactions to form novel tricyclic indole skeletons, which are prevalent in many bioactive natural products. Research into transition-metal catalysts, particularly palladium, could facilitate efficient intramolecular Heck or Buchwald-Hartwig amination reactions. organic-chemistry.org The development of novel phosphine ligands or N-heterocyclic carbene (NHC) ligands could enhance catalyst activity, stability, and selectivity for these transformations.

Cross-Coupling Reactions: The terminal chloride can act as an electrophilic site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi). Future work could focus on developing catalysts that are tolerant of the indole N-H bond, avoiding the need for protecting groups. For instance, designing nickel or copper-based catalytic systems could offer cost-effective and highly active alternatives to palladium for coupling a wide range of nucleophiles.

Organocatalysis: For certain transformations, metal-free organocatalysis presents a green and sustainable alternative. Chiral organocatalysts could be explored for asymmetric transformations of the chlorobutyl chain, introducing stereocenters and expanding the molecular diversity accessible from this intermediate.

A summary of potential catalytic systems and their applications is presented below.

| Catalyst Type | Target Transformation | Potential Innovation |

| Palladium/Ligand Complexes | Intramolecular C-N/C-C bond formation | Development of ligands for regioselective cyclization to form fused ring systems. |

| Nickel/Copper Catalysts | Cross-coupling at the C-Cl bond | Creation of earth-abundant metal catalysts that are tolerant of the indole N-H functionality. |

| Organocatalysts | Asymmetric substitution/functionalization | Design of chiral catalysts (e.g., thiourea, cinchona alkaloids) for enantioselective reactions. |

| Phase-Transfer Catalysts | Nucleophilic substitution | Exploration of biodegradable and reusable catalysts, such as those based on ionic liquids, for greener reaction conditions. nih.gov |

Innovations in these areas would not only expand the utility of this compound as a building block but also align with the broader goals of sustainable and efficient chemical synthesis.

Exploration of Novel Synthetic Pathways and Mechanistic Insights

While established methods for the synthesis of this compound and its derivatives exist, there is considerable room for the exploration of more efficient, sustainable, and versatile synthetic routes. Current methods often rely on multi-step sequences that can be resource-intensive.

Established synthetic approaches for the closely related 3-(4-chlorobutyl)-1H-indole-5-carbonitrile typically involve two main strategies:

Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde. A documented route utilizes the Fischer indole cyclization of a hydrazine derived from 4-cyanoaniline to construct the indole core with the chlorobutyl sidechain precursor already in place. nih.govresearchgate.net The choice of acid catalyst, which can range from Brønsted acids (HCl, H₂SO₄) to Lewis acids (ZnCl₂, AlCl₃), is crucial for the reaction's success. nih.gov

Friedel-Crafts Acylation/Alkylation and Reduction: A common industrial approach involves the acylation of a pre-formed indole (e.g., 5-cyanoindole) at the C3 position with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone. mdpi.com The acylation is typically promoted by a Lewis acid like aluminum chloride. The subsequent reduction of the carbonyl group has been achieved with various reducing agents, including sodium borohydride (B1222165) in combination with Lewis acids like AlCl₃ or FeCl₃. researchgate.net An alternative alkylation uses 1-bromo-4-chlorobutane with zinc(II) chloride as the catalyst. mdpi.com

| Synthetic Pathway | Key Reagents | Advantages |

| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., HCl, ZnCl₂) | Convergent, builds the core structure efficiently. |

| Friedel-Crafts Acylation + Reduction | Indole, 4-Chlorobutyryl Chloride, Lewis Acid (AlCl₃), Reducing Agent (NaBH₄) | Starts from a simple indole, often high-yielding. |

| Friedel-Crafts Alkylation | Indole, 1-Bromo-4-chlorobutane, Lewis Acid (ZnCl₂) | More direct C-alkylation, avoids reduction step. |

Future research should focus on developing novel pathways that overcome the limitations of current methods. Unexplored avenues include:

C-H Functionalization: Direct C-H alkylation of the indole C3 position with a 4-chlorobutyl source would be a highly atom-economical approach, eliminating the need for pre-functionalized starting materials or multi-step sequences. Research into transition-metal-catalyzed C-H activation could provide a direct route to the target compound.

Domino and Multicomponent Reactions: Designing a one-pot reaction where the indole core is formed and simultaneously alkylated at the C3 position would significantly improve process efficiency. Such strategies are at the forefront of modern organic synthesis.

Flow Chemistry: Investigating the synthesis using continuous flow reactors could offer better control over reaction parameters (temperature, pressure, mixing), potentially improving yields and safety, especially for exothermic reactions like Friedel-Crafts acylations.

A deeper mechanistic understanding of existing pathways, such as the precise role of additives in the reduction step or the intermediates in the Fischer cyclization, will be crucial for optimizing conditions and designing these next-generation synthetic routes.

Integration into Advanced Materials Science Research (from a synthetic perspective)

The indole nucleus is a privileged scaffold in medicinal chemistry, but its potential in materials science is comparatively underexplored. nih.gov The unique electronic properties of the indole ring, combined with the synthetic versatility of this compound, make it an attractive building block for novel functional materials. The chlorobutyl chain provides a key reactive site for polymerization or grafting onto other structures.

From a synthetic perspective, future research could focus on integrating this molecule into advanced materials in several ways:

Synthesis of Indole-Based Polymers: The chlorobutyl group can serve as an electrophilic handle for polymerization reactions. For example, it could react with difunctional nucleophiles in a polycondensation reaction to create novel indole-containing polymers. These polymers could possess interesting photophysical or electronic properties, making them candidates for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic solar cells. researchgate.netrsc.orgopenmedicinalchemistryjournal.com

Functionalization of Surfaces and Nanoparticles: The terminal chloride allows for the covalent attachment of the indole moiety to surfaces (e.g., silicon wafers, metal oxides) or nanoparticles. This could be used to modify the surface properties, introducing hydrophobicity, fluorescence, or specific binding capabilities.

Development of Molecular Probes and Sensors: The indole ring is inherently fluorescent. By using the chlorobutyl chain to link the indole to a receptor unit, novel chemosensors could be synthesized. The binding of an analyte to the receptor could modulate the fluorescence properties of the indole, enabling detection. Research into catalyst-free C-N coupling reactions could be a viable route for creating such functional polymers. researchgate.netrsc.org

The synthetic challenge lies in controlling the polymerization process to achieve well-defined structures and high molecular weights, which are crucial for desirable material properties. researchgate.netrsc.org

Challenges and Opportunities in Scalable Production for Research Applications

While this compound and its derivatives are primarily used as intermediates, their availability in significant quantities for broader research is essential. Scaling up the synthesis from laboratory to pilot or industrial scale presents several challenges and opportunities.

Challenges:

Hazardous Reagents: Many established syntheses employ hazardous and moisture-sensitive reagents like aluminum chloride and sodium borohydride, which require specialized handling and equipment, increasing costs and safety risks on a larger scale.

Reaction Conditions: Friedel-Crafts reactions can be highly exothermic and require careful temperature control (often at low temperatures, e.g., 5-10°C) to prevent side reactions, which is energy-intensive at scale. google.com

Purification: The removal of inorganic salts from the workup of Friedel-Crafts reactions can generate significant aqueous waste. Final product purification often requires recrystallization or column chromatography, which can be inefficient and solvent-intensive for large quantities.

Cost of Starting Materials: The cost and availability of substituted indoles or hydrazines can be a limiting factor for large-scale production for general research purposes.

Opportunities:

Process Optimization: As described in patent literature, significant improvements can be made by optimizing reaction conditions, such as solvent systems (e.g., dichloromethane/nitromethane), reagent stoichiometry, and addition rates, to improve yield and purity, thereby simplifying purification. google.com

Catalyst Improvement: The development of more robust, recyclable, or heterogeneous catalysts (e.g., solid acid catalysts instead of AlCl₃) could drastically reduce waste and simplify product isolation. This is a key area for green chemistry innovation.

Continuous Manufacturing: Implementing flow chemistry could address challenges related to temperature control and mixing, improve safety, and allow for a more automated and efficient production process suitable for producing research-grade quantities on demand.

The table below summarizes the key challenges and the corresponding opportunities for innovation in the scalable production of this compound.

| Challenge | Opportunity |

| Use of hazardous Lewis acids (e.g., AlCl₃) | Develop recyclable solid acid catalysts or explore catalyst-free methods. |

| Exothermic reactions requiring strict temperature control | Implement continuous flow reactors for superior heat management and safety. |

| Solvent-intensive purification (chromatography, recrystallization) | Optimize reaction selectivity to minimize byproducts and enable direct crystallization of the product. |

| Multi-step synthesis with high waste generation | Design one-pot or domino reactions to improve atom and step economy. |

By addressing these challenges, the scalable and cost-effective production of this compound can be achieved, making this versatile chemical building block more accessible for a wide range of unexplored research applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(4-Chlorobutyl)indole derivatives, and what are the critical reaction parameters?

- Methodological Answer : A common synthesis involves alkylation of indole derivatives with 4-chlorobutyryl chloride. For example, 3-(4-Chlorobutyl)-5-cyanoindole is synthesized via Friedel-Crafts acylation of 5-cyanoindole with 4-chlorobutyryl chloride in anhydrous dichloromethane, using Lewis acids like AlCl₃ as catalysts . Key parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 indole to acyl chloride). Post-reaction purification typically employs flash chromatography (cyclohexane/EtOAC 8:2) .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of analytical techniques:

- 1H-NMR : Confirm substitution patterns (e.g., indole C3/C5 positions) and alkyl chain integration .

- HPLC : Assess purity (>98% via reverse-phase C18 columns with acetonitrile/water gradients) .

- Elemental Analysis : Validate molecular formula consistency (e.g., C₁₃H₁₃ClN₂ for 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. For long-term stability (>2 years), lyophilize and store at -20°C in amber vials .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized while minimizing byproducts?

- Methodological Answer : Optimize via Design of Experiments (DoE):

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids for improved regioselectivity .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to enhance solubility of indole intermediates .

- In Situ Monitoring : Use FT-IR to track acyl chloride consumption and terminate reactions at >90% conversion .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., indole H4/H6) and confirm alkyl chain connectivity .

- X-ray Crystallography : Resolve ambiguities using single-crystal data (e.g., bond angles for chlorobutyl-indole conformers) .

- Literature Cross-Validation : Compare with published data for analogs like 3-(4-Chlorobenzyl)-1H-indole .

Q. What strategies are effective for studying the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH extremes (1.2 HCl for gastric fluid; pH 7.4 PBS for plasma) at 37°C .

- LC-MS/MS : Identify degradation products (e.g., indole-5-carboxylic acid via hydrolysis) .

- Kinetic Modeling : Calculate half-lives using Arrhenius plots for accelerated stability testing .

Q. How can computational methods predict the biological activity of novel this compound analogs?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like serotonin receptors (indole derivatives often target CNS pathways) .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with activity using MOE or Schrödinger .

- DFT Calculations : Predict reactivity (e.g., nucleophilic attack at the chlorobutyl chain) via Gaussian09 .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities of indole derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-fluorobenzyl vs. 4-chlorobutyl groups) .

- Orthogonal Assays : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。